molecular formula C13H14O4 B14209776 Methyl 3-(2-formylphenoxy)pent-2-enoate CAS No. 740816-12-0

Methyl 3-(2-formylphenoxy)pent-2-enoate

Cat. No.: B14209776
CAS No.: 740816-12-0
M. Wt: 234.25 g/mol
InChI Key: DFNHORQJMWAMRP-UHFFFAOYSA-N
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Description

Methyl 3-(2-formylphenoxy)pent-2-enoate is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with a 2-formylphenoxy group. Its synthesis typically involves controlled reaction conditions, such as maintaining temperatures at 50°C during hydrolysis to prevent overreaction, as demonstrated in the preparation of structurally related compounds (e.g., methyl 2-(2-formylphenoxy)-2-phenylacetates) . The presence of the formylphenoxy group enhances its reactivity in nucleophilic additions and cyclocondensation reactions, making it valuable for constructing complex molecular architectures like coumarin derivatives or imidazole-based systems .

Properties

CAS No.

740816-12-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 3-(2-formylphenoxy)pent-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-11(8-13(15)16-2)17-12-7-5-4-6-10(12)9-14/h4-9H,3H2,1-2H3

InChI Key

DFNHORQJMWAMRP-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OC)OC1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-formylphenoxy)pent-2-enoate typically involves the reaction of 2-formylphenol with methyl 3-bromopent-2-enoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-formylphenoxy)pent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-formylphenoxy)pent-2-enoic acid.

    Reduction: Methyl 3-(2-hydroxyphenoxy)pent-2-enoate.

    Substitution: Methyl 3-(2-formylphenoxy)pent-2-enamide.

Scientific Research Applications

Methyl 3-(2-formylphenoxy)pent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-formylphenoxy)pent-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy ring can also participate in π-π interactions with aromatic residues in biomolecules, influencing their activity.

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-(2-formylphenoxy)pent-2-enoate is best understood through comparison with analogous compounds. Below is a detailed analysis of its key structural analogs, highlighting differences in substituents, reactivity, and applications.

Structural Analogs with Formylphenoxy Substituents
Compound Name Molecular Formula Key Substituents Synthesis/Reactivity Applications/Notes Reference ID
This compound C₁₄H₁₄O₄ 2-formylphenoxy, pent-2-enoate Synthesized via controlled hydrolysis (50°C); prone to cyclization Precursor for coumarins and heterocycles
490-M27 C₁₇H₁₅NO₅ 2-formylphenoxymethyl, methoxyimino Derived from cyclization of phenylacetic acids Intermediate in drug metabolism studies
3-[(2-Formylphenoxy)methyl]coumarin C₁₇H₁₂O₄ 2-formylphenoxy, coumarin core Formed via unexpected cyclization with salicylaldehyde and methyl acrylate Fluorescent probes or bioactive molecule scaffolds

Key Observations :

  • Reactivity: this compound and 490-M27 both undergo cyclization, but the latter’s methoxyimino group directs reactivity toward metabolic pathways .
  • Applications: The coumarin derivative () highlights the role of formylphenoxy groups in photophysical applications, whereas this compound is more versatile in heterocyclic synthesis .
Analogs with Pent-2-enoate Backbones
Compound Name Molecular Formula Key Substituents Synthesis/Reactivity Applications/Notes Reference ID
(Z)-Ethyl 3-(benzylamino)pent-2-enoate C₁₅H₁₉NO₂ Benzylamino, cyanomethyl Prepared via Darzens reaction with acyl phosphonates Building block for pyrrole synthesis
Methyl 4-(benzyloxy)pent-2-enoate C₁₃H₁₆O₃ Benzyloxy, stereospecific (4S) Synthesized with (E)-configuration control Chiral synthon in asymmetric catalysis
Phenylthio 2-benzylpent-3-enoate C₁₈H₁₈OS Benzyl, phenylthio Library compound (NIST02.l); stability under thermal conditions Unclear; potential use in material science

Key Observations :

  • Substituent Effects: The benzylamino group in (Z)-Ethyl 3-(benzylamino)pent-2-enoate enables nucleophilic reactivity absent in the formylphenoxy analog .
Analogs with Phenoxy/Aromatic Substituents
Compound Name Molecular Formula Key Substituents Synthesis/Reactivity Applications/Notes Reference ID
3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate C₁₆H₁₄O₄ Hydroxyphenoxy, methylprop-2-enoate Commercial availability (CAS 452324-93-5) Potential monomer for biodegradable polymers
Methyl 3-oxo-2-phenylpropanoate C₁₀H₁₀O₃ Phenyl, 3-oxo Synonym-rich (e.g., methyl α-formylphenylacetate) Ketone-based reactivity for aldol condensations

Key Observations :

  • Functional Group Diversity: The 3-oxo group in methyl 3-oxo-2-phenylpropanoate shifts reactivity toward ketone-specific reactions (e.g., aldol), unlike the α,β-unsaturated ester in the target compound .
  • Commercial Utility: 3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate’s commercial availability suggests industrial relevance, whereas this compound remains primarily a research chemical .

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